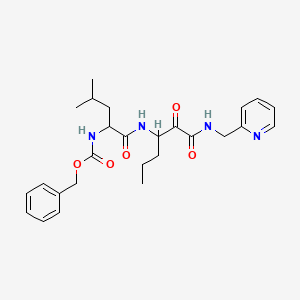
Teoprolol
Descripción general
Descripción
Teoprolol es un compuesto químico con la fórmula molecular C23H30N6O4 . Es conocido por sus aplicaciones en varios campos, incluida la medicina y la investigación científica. El compuesto se caracteriza por su estructura compleja, que incluye un sistema de anillo de purina y una porción de indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Teoprolol se puede sintetizar a través de un proceso de múltiples pasos que involucra varios intermediarios clave. Una ruta sintética común involucra los siguientes pasos:
- El p-clorofenol se eterifica con sulfato de dimetilo e hidróxido de sodio para obtener p-cloroanisol. El p-cloroanisol se hace reaccionar con óxido de etileno bajo catálisis de magnesio para producir p-metoxifeniletanol. El p-metoxifeniletanol se hidroliza con ácido sulfúrico diluido para producir el intermedio p-(2-metoxietil)fenol.
Ensamblaje final: El intermedio se hace reaccionar entonces con otros reactivos para formar el producto final, this compound
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la fabricación a gran escala. El proceso involucra el uso de materias primas rentables y condiciones de reacción simplificadas para asegurar un alto rendimiento y pureza. Las reacciones se llevan a cabo normalmente en reactores grandes con un control preciso de la temperatura, presión y pH para maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
Teoprolol sufre varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Teoprolol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
Teoprolol ejerce sus efectos interactuando con dianas moleculares específicas en el cuerpo. Es un bloqueador selectivo de los receptores beta-1 adrenérgicos, lo que significa que inhibe la acción de la adrenalina y la noradrenalina en estos receptores. Esta inhibición conduce a una disminución de la frecuencia cardíaca y la presión arterial, lo que la hace útil en el tratamiento de afecciones cardiovasculares .
Comparación Con Compuestos Similares
Teoprolol es similar a otros betabloqueantes como metoprolol y timolol. Tiene propiedades únicas que lo distinguen de estos compuestos:
Metoprolol: Ambos son bloqueadores selectivos beta-1, pero this compound tiene una estructura molecular diferente, lo que puede resultar en farmacocinética y efectos secundarios variados.
Timolol: A diferencia de this compound, timolol es un bloqueador beta no selectivo, lo que significa que afecta tanto a los receptores beta-1 como a los beta-2 .
Compuestos similares
- Metoprolol
- Timolol
- Atenolol
- Propranolol
Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad, farmacocinética y aplicaciones clínicas.
Propiedades
IUPAC Name |
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMZSXZYGLDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867126 | |
| Record name | 7-[3-({2-Hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl}amino)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65184-10-3 | |
| Record name | 3,7-Dihydro-7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65184-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teoprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG2498J1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4-Dibromo-5-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B1662694.png)

